N-(9H-fluoren-2-yl)-2-fluorobenzamide
Description
N-(9H-Fluoren-2-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a fluorenyl moiety, a bicyclic aromatic system, at the amide nitrogen. The following analysis instead focuses on structurally related fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), to infer comparative insights .
Properties
Molecular Formula |
C20H14FNO |
|---|---|
Molecular Weight |
303.3g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C20H14FNO/c21-19-8-4-3-7-18(19)20(23)22-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,22,23) |
InChI Key |
KYJHSHHUDHTPJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4F |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Differences
Fluorinated benzamides in the Fo23 and Fo24 series exhibit distinct structural features due to fluorine substitution patterns:
- Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) :
- Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) :
N-(9H-Fluoren-2-yl)-2-fluorobenzamide :
- The fluorenyl group introduces steric bulk and extended π-conjugation, likely reducing planarity compared to phenyl-substituted analogs.
Table 1: Crystallographic Parameters of Fluorinated Benzamides
| Compound | Space Group | Interplanar Angle (°) | Key Interactions | Ref. |
|---|---|---|---|---|
| Fo23 | Pn | 0.5 | N–H···F, 1D amide chains | |
| Fo24 | Pn | 0.7 | R₂²(12) synthon, C–H···F/O | |
| Fluorenyl analog* | – | – | Hypothetical π-π stacking | – |
*Hypothetical data based on structural inference.
Electronic and Spectroscopic Properties
Fluorine substitution significantly impacts electronic properties:
- ¹⁹F NMR : Fo23 and Fo24 show signals between -114 to -118 ppm, typical for aromatic fluorine .
- IR Spectroscopy : Strong amide C=O stretches (~1656 cm⁻¹) and N–H bends (~3375 cm⁻¹) are consistent across fluorinated benzamides .
Fluorenyl analog :
- The electron-withdrawing fluorenyl group may deshield aromatic protons and fluorines, shifting NMR signals upfield compared to phenyl analogs.
- Enhanced conjugation could lower C=O stretching frequencies in IR.
Hydrogen Bonding and Supramolecular Assembly
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